molecular formula C10H7ClN2O B6210644 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde CAS No. 1024611-61-7

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B6210644
CAS RN: 1024611-61-7
M. Wt: 206.6
InChI Key:
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Description

3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde (3-CPPCA) is an aromatic aldehyde compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde is not yet fully understood. However, it is believed that 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde acts as an antioxidant, scavenging reactive oxygen species and thus providing protection against oxidative stress. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to changes in drug metabolism.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has been studied for its biochemical and physiological effects. In particular, it has been found to possess antioxidant and anti-inflammatory properties, which can be beneficial for the body. It has also been found to possess neuroprotective properties, which can be beneficial for the brain. Furthermore, 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has been found to have anti-cancer properties, which can be beneficial for cancer treatment.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has a number of advantages for laboratory experiments. It is a relatively stable compound, and can be easily synthesized in the laboratory. Furthermore, it is relatively inexpensive and widely available. However, 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde also has some limitations. It is not very soluble in water, which can make it difficult to use in certain types of experiments. Furthermore, its exact mechanism of action is not yet fully understood, which can make it difficult to study its effects in detail.

Future Directions

There are a number of potential future directions for research on 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde. It could be studied for its potential applications in drug development and drug delivery. It could also be studied for its potential applications in cancer treatment and other therapeutic applications. Furthermore, its mechanism of action could be studied in more detail, which could lead to a better understanding of its biochemical and physiological effects. Finally, its potential toxicity and side effects could be studied in more detail, which could lead to safer and more effective usage.

Synthesis Methods

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenol with sodium nitrite and hydrochloric acid. This reaction forms the intermediate product 4-chlorophenyl nitroso hydrazone. The second step involves the reaction of this intermediate product with sodium hydroxide and acetic acid, which yields 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde.

Scientific Research Applications

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has also been studied for its potential applications in laboratory experiments. In particular, 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has been used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetylacetone to form 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "acetylacetone" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-chlorophenylhydrazine.", "Step 2: 4-chlorophenylhydrazine is then reacted with acetylacetone in ethanol at reflux temperature to form 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde.", "Step 3: The product is then purified by recrystallization from ethanol." ] }

CAS RN

1024611-61-7

Product Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde

Molecular Formula

C10H7ClN2O

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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